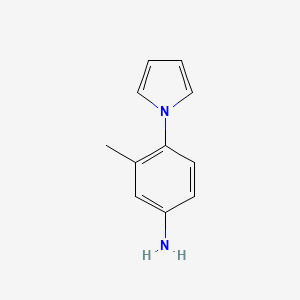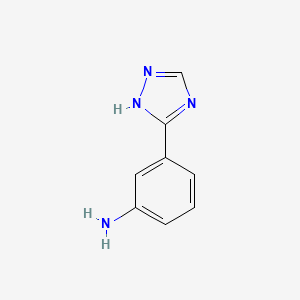
3-Méthyl-4-pyrrol-1-yl-phénylamine
Vue d'ensemble
Description
3-Methyl-4-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is characterized by a pyrrole ring attached to a phenylamine structure, with a methyl group at the third position of the phenyl ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Applications De Recherche Scientifique
3-Methyl-4-pyrrol-1-yl-phenylamine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Methyl-4-pyrrol-1-yl-phenylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Methyl-4-pyrrol-1-yl-phenylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Methyl-4-pyrrol-1-yl-phenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Methyl-4-pyrrol-1-yl-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, 3-Methyl-4-pyrrol-1-yl-phenylamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-pyrrol-1-yl-phenylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methyl-4-pyrrol-1-yl-phenylamine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Methyl-4-pyrrol-1-yl-phenylamine can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-pyrrol-1-yl-phenylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At high doses, 3-Methyl-4-pyrrol-1-yl-phenylamine can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-4-pyrrol-1-yl-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 3-Methyl-4-pyrrol-1-yl-phenylamine is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . For example, 3-Methyl-4-pyrrol-1-yl-phenylamine can be transported into the mitochondria, where it may exert its effects on cellular respiration .
Subcellular Localization
The subcellular localization of 3-Methyl-4-pyrrol-1-yl-phenylamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-pyrrol-1-yl-phenylamine typically involves the formation of the pyrrole ring followed by its attachment to the phenylamine structure. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrole ring . The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 3-Methyl-4-pyrrol-1-yl-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring, lacking the phenylamine structure.
Pyrrolidine: A saturated analog with a five-membered ring, used in medicinal chemistry.
Uniqueness
3-Methyl-4-pyrrol-1-yl-phenylamine is unique due to its combined pyrrole and phenylamine structures, which confer distinct chemical and biological properties. The presence of the methyl group at the third position of the phenyl ring further enhances its reactivity and specificity in biochemical applications .
Propriétés
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIMMXRGGYGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296648 | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-76-2 | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















